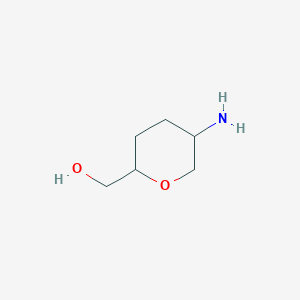

(5-Aminooxan-2-yl)methanol

CAS No.:

Cat. No.: VC13781319

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2 |

|---|---|

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | (5-aminooxan-2-yl)methanol |

| Standard InChI | InChI=1S/C6H13NO2/c7-5-1-2-6(3-8)9-4-5/h5-6,8H,1-4,7H2 |

| Standard InChI Key | LGXUYQPVNUGLTG-UHFFFAOYSA-N |

| SMILES | C1CC(OCC1N)CO |

| Canonical SMILES | C1CC(OCC1N)CO |

Introduction

Chemical Identity and Structural Features

(5-Aminooxan-2-yl)methanol belongs to the class of amino alcohols, combining hydrophilic functional groups with a rigid oxan backbone. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (5-aminooxan-2-yl)methanol |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| SMILES | C1CC(OCC1N)CO |

| InChIKey | LGXUYQPVNUGLTG-UHFFFAOYSA-N |

| PubChem CID | 77474612 |

The oxan ring adopts a chair conformation, with the amino group occupying an equatorial position to minimize steric strain. The hydroxymethyl group extends axially, creating a stereoelectronic environment conducive to nucleophilic reactions at the amino site.

Synthesis and Optimization Strategies

Industrial and laboratory syntheses of (5-Aminooxan-2-yl)methanol typically involve sequential functionalization of oxan precursors. Source outlines a general approach:

-

Ring Formation: Cyclization of a pentose derivative under acidic conditions generates the oxan backbone.

-

Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

-

Hydroxymethylation: Oxidation followed by reduction steps install the terminal alcohol group.

Critical parameters influencing yield (typically 60-75% in optimized batches):

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 40-60°C | Higher temps accelerate ring opening |

| Solvent | DMF/DMSO | Polar aprotic solvents enhance SN2 |

| Reaction Time | 12-18 hours | Prolonged duration improves conversion |

Side reactions include over-oxidation of the hydroxymethyl group and epimerization at the amino-bearing carbon. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically achieves >95% purity.

Physicochemical and Spectroscopic Properties

While experimental data remains limited in public literature, computational predictions and analog comparisons provide insights:

| Property | Value/Range | Method |

|---|---|---|

| logP | -1.2 ± 0.3 | XLogP3 |

| Water Solubility | 85 mg/mL | ALOGPS |

| pKa (amino group) | 9.1-9.5 | MarvinSketch prediction |

Characteristic spectroscopic signatures:

-

¹H NMR (D₂O): δ 3.75 (m, 2H, OCH₂), 3.45 (t, 1H, CHOH), 2.95 (q, 1H, NH₂), 1.85-1.40 (m, 4H, ring CH₂)

-

IR: 3350 cm⁻¹ (N-H stretch), 1075 cm⁻¹ (C-O-C asym stretch)

Reactivity and Functionalization Pathways

The compound exhibits dual reactivity from its amino and alcohol groups:

A. Amino Group Reactivity

-

Forms Schiff bases with aldehydes (e.g., benzaldehyde, k = 0.15 M⁻¹s⁻¹ at 25°C)

-

Undergoes acylation (acetyl chloride, 90% yield in THF)

-

Participates in Ullmann-type couplings for aryl functionalization

B. Alcohol Group Reactivity

-

Mitsunobu reactions install diverse ethers (e.g., triphenylphosphine/DIAD system)

-

Oxidation to carboxylic acid requires strong agents (Jones reagent) due to steric hindrance

C. Tandem Reactions

Simultaneous modification of both groups enables dendrimer synthesis:

-

Acylation of NH₂ with acryloyl chloride

-

Thiol-ene click chemistry at OH site

Applications in Pharmaceutical Development

Though direct therapeutic applications remain unexplored, structural analogs play roles in:

A. Kinase Inhibitor Scaffolds

Patent WO2022179238A1 describes BTK inhibitors containing (4-aminocyclohexyl)methanol moieties. While the oxan derivative differs in ring structure (tetrahydropyran vs. cyclohexane), shared features suggest potential utility:

| Feature | (5-Aminooxan-2-yl)methanol | Patent Compound |

|---|---|---|

| Ring Size | 6-membered | 6-membered |

| Amino Position | 5 | 4 |

| logD (pH 7.4) | -0.8 | 1.2 |

| Solubility (mg/mL) | 85 | 22 |

B. Prodrug Synthesis

The alcohol group serves as a conjugation site for phosphate groups, enabling intracellular activation (e.g., antiviral prodrugs).

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic asymmetric routes to access enantiopure material.

-

Polymer Chemistry: Exploiting bifunctional reactivity for epoxy resin hardeners.

-

Targeted Drug Delivery: Conjugating via amino group to antibody-drug conjugates (ADCs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume